3-(4-Chlorobenzyl)dihydrofuran-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)5-8-6-10(13)15-11(8)14/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJJLKYLJDWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Chlorobenzyl Dihydrofuran 2,5 Dione and Its Analogues
Traditional Approaches to Dihydrofuran-2,5-dione Core Synthesis
The dihydrofuran-2,5-dione scaffold, commonly known as succinic anhydride (B1165640), is a fundamental chemical intermediate. Its synthesis is well-established through robust and scalable traditional methods.
Dehydration Protocols for Corresponding Succinic Acid Derivatives
A primary laboratory and industrial method for producing succinic anhydride is the dehydration of succinic acid. wikipedia.orgnih.gov This intramolecular condensation reaction involves the removal of one molecule of water from the two carboxylic acid groups of succinic acid to form the cyclic anhydride.
The dehydration can be achieved through simple thermal means, often by heating the acid to temperatures between 220-270°C. nih.gov However, to facilitate the reaction under milder conditions and improve efficiency, chemical dehydrating agents are frequently employed. Common reagents for this purpose include acetyl chloride and phosphoryl chloride. wikipedia.org The reaction mechanism involves the activation of a carboxyl group, followed by an intramolecular nucleophilic attack by the second carboxyl group to form the five-membered ring. pearson.com Density functional theory studies have elucidated the microscopic reaction process, identifying the key transition states and intermediates, with the final ring-closure and water elimination being the rate-controlling step. researchgate.net
| Dehydration Method | Reagent/Condition | Typical Yield | Reference |
| Thermal Dehydration | High Temperature (220-270°C) | Moderate to Good | nih.gov |
| Chemical Dehydration | Acetyl Chloride | Good to Excellent | wikipedia.org |
| Chemical Dehydration | Phosphoryl Chloride | Good to Excellent | wikipedia.org |
| Catalytic Dehydration | H₃PO₄/Nb₂O₅·nH₂O | ~80% | nih.gov |
Catalytic Hydrogenation Strategies from Maleic Anhydride
On an industrial scale, the most prevalent method for producing succinic anhydride is the catalytic hydrogenation of maleic anhydride. wikipedia.orgnih.gov This process is advantageous as it starts from a readily available feedstock and typically proceeds with high selectivity. The reaction involves the addition of hydrogen across the double bond of the maleic anhydride ring.
A variety of transition metal catalysts are effective for this transformation, supported on materials like ceria (CeO₂), carbon, or alumina. nih.govmdpi.com Nickel-based catalysts, in particular, have shown high activity, achieving nearly 100% conversion of maleic anhydride under optimized conditions. mdpi.com Other successful catalysts include those based on copper, cobalt, and palladium. nih.govmdpi.com The reaction is typically carried out in the liquid phase in a batch or continuous flow reactor at elevated temperatures (e.g., 210°C) and hydrogen pressures (e.g., 5.0 MPa). mdpi.com While the primary product is succinic anhydride, side products such as γ-butyrolactone (GBL) and tetrahydrofuran (B95107) (THF) can sometimes be formed, depending on the catalyst and reaction conditions. nih.govresearchgate.netresearchgate.net
| Catalyst System | Support | Temperature | Pressure | Key Findings | Reference |
| Ni/CeO₂-δ | Cerium Oxide | 210°C | 5.0 MPa | Highest activity, ~100% conversion in 60 min | mdpi.com |
| Co/CeO₂-δ | Cerium Oxide | 210°C | 5.0 MPa | 70% conversion in 60 min | mdpi.com |
| Cu/CeO₂-δ | Cerium Oxide | 210°C | 5.0 MPa | 32% conversion in 60 min | mdpi.com |
| Pd/C | Carbon | 140-150°C | 10 bar N₂ | Used for hydrogenation of maleic acid to succinic acid | rsc.org |
| Cu-ZnO-ZrO₂/H-Y | Zeolite | 220°C | 50 bar | Bifunctional catalyst for conversion to THF | researchgate.net |
Advanced Synthetic Transformations for Aryl-Substituted Dihydrofuran-2,5-diones
Modern organic synthesis provides more sophisticated routes to the succinic anhydride core, allowing for greater control over substitution and functionalization, which is crucial for preparing complex analogues.
Carbonylation Reactions for Succinic Anhydride Formation
Catalytic carbonylation represents an advanced strategy for constructing the succinic anhydride skeleton. These methods utilize carbon monoxide (CO) to build the cyclic structure from simpler precursors. One notable approach is the carbonylation of β-lactones. Using a catalyst system such as [(salen)Al(THF)₂][Co(CO)₄], β-lactones can be converted to succinic anhydrides in high yield. acs.orgresearchgate.net This reaction proceeds via a nucleophilic attack by the cobalt carbonylate anion on the β-carbon of the lactone, followed by CO insertion and subsequent ring-closing to form the anhydride. acs.org
Another powerful carbonylation method involves the carbonylative ring-closure of acrylic acid. This reaction can be catalyzed by an earth-abundant metal catalyst like dicobalt octacarbonyl ([Co₂(CO)₈]) in the presence of a bidentate phosphine (B1218219) ligand. researchgate.netchemrxiv.org This approach is significant as it can utilize bio-sourced acrylic acid to produce succinic anhydride under relatively mild conditions (e.g., 90°C and 16 bar of CO/H₂). researchgate.netchemrxiv.org
Cyclization Reactions and Annulation Strategies for Dihydrofuran Scaffolds
A diverse array of cyclization and annulation reactions has been developed for the synthesis of dihydrofuran rings, which are structurally related to the target anhydride. While many of these methods produce dihydrofurans rather than the dione, the underlying strategies for ring formation are relevant. These methods often provide access to highly substituted and functionalized five-membered oxygen heterocycles. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Annulation strategies, which involve forming a ring onto an existing molecular fragment, are particularly powerful. These include:
[3+2] Annulation: This strategy combines a three-atom component with a two-atom component. For example, a base-promoted, one-pot reaction of alkenes and active methylene (B1212753) compounds mediated by sulfonium (B1226848) salts can regioselectively produce 2,3-dihydrofurans without the need for transition metals. rsc.org
[4+1] Annulation: This approach involves the reaction of a four-atom component with a single-atom component. An efficient [4+1] annulation has been developed using 2-bromomalonates and in situ generated alkynyl o-quinone methides to produce functionalized dihydrobenzofurans. researchgate.net
Ring-Closing Metathesis (RCM): RCM is a robust method for forming cyclic olefins, including 2,5-dihydrofurans, from acyclic diene precursors. This has been widely applied in natural product synthesis. rsc.org
Dehydrative Cyclization: The direct cyclization of 1,4-diols can yield tetrahydrofuran rings, a related saturated scaffold. Ferrocenium-catalyzed dehydrative cyclization offers a convenient route to substituted tetrahydrofurans. mdpi.com
These advanced methods provide versatile pathways to substituted heterocyclic cores that could potentially be oxidized or otherwise modified to yield the desired dihydrofuran-2,5-dione structure.
Strategies for Introducing the 4-Chlorobenzyl Substituent
The introduction of the 4-chlorobenzyl group at the 3-position of the dihydrofuran-2,5-dione ring is the key step in forming the target molecule. This can be accomplished either by starting with a pre-functionalized precursor or by modifying the succinic anhydride core.
A common strategy for creating 3-substituted succinic acids (precursors to the target anhydride) is the Stobbe condensation . This reaction involves the condensation of a ketone or aldehyde (in this case, 4-chlorobenzaldehyde) with a dialkyl succinate (B1194679) in the presence of a strong base. The resulting alkylidene succinic acid or its ester can then be hydrogenated to give the 3-(4-chlorobenzyl)succinic acid, which is subsequently cyclized via dehydration to the target anhydride.
Alternatively, direct alkylation of succinic acid derivatives can be employed. The enolate of a succinic ester can be generated and reacted with an electrophile like 4-chlorobenzyl chloride. mdpi.com Subsequent hydrolysis and dehydration would yield the final product.
Another powerful method for creating aryl-substituted systems is through cross-coupling reactions. For instance, a Suzuki-Miyaura reaction could be used to couple a brominated furan-2(5H)-one with a suitable boronic acid, although this would lead to an unsaturated butenolide rather than the saturated anhydride. researchgate.net
A classical approach involves the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride. This reaction, however, places the aryl group on the acyl carbon, leading to a 4-(4-chlorophenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone and cyclization would not yield the desired 3-substituted product. Therefore, methods that build the substituent from precursors like 4-chlorobenzaldehyde (B46862) or 4-chlorobenzyl halides are more synthetically viable for this specific target.
Precursor Functionalization and Side-Chain Assembly Techniques
The construction of 3-(4-chlorobenzyl)dihydrofuran-2,5-dione typically begins with the synthesis of the corresponding 2-(4-chlorobenzyl)succinic acid. This precursor contains the necessary carbon skeleton and functional groups for the subsequent cyclization to the target anhydride.
One common approach to assemble the side chain is through the Stobbe condensation . This reaction involves the condensation of a ketone or aldehyde, in this case, 4-chlorobenzaldehyde, with a succinic ester, such as diethyl succinate, in the presence of a strong base like sodium ethoxide or potassium t-butoxide. The initial condensation product is an alkylidenesuccinic acid or a related ester, which can then be reduced to afford the 2-(4-chlorobenzyl)succinic acid.
Alternatively, Friedel-Crafts acylation of a suitable aromatic compound with succinic anhydride can be employed to introduce a part of the required carbon framework. For instance, acylation of chlorobenzene with succinic anhydride would yield 3-(4-chlorobenzoyl)propanoic acid. Subsequent reduction of the keto group and the aromatic ring (if necessary), followed by further functional group manipulations, can lead to the desired substituted succinic acid.
Another versatile method involves the alkylation of succinic acid derivatives . The enolate of a succinic ester can be generated using a suitable base and then reacted with a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide) to introduce the side chain. Careful control of reaction conditions is crucial to favor mono-alkylation over di-alkylation.
Once the 2-(4-chlorobenzyl)succinic acid precursor is obtained, the final step is the cyclization to form the dihydrofuran-2,5-dione ring. This is typically achieved by dehydration of the dicarboxylic acid. Common dehydrating agents include acetyl chloride, acetic anhydride, or thionyl chloride. Heating the succinic acid derivative, sometimes under reduced pressure, can also effect the cyclization.
| Precursor | Reagents | Key Transformation | Product |
| 4-Chlorobenzaldehyde and Diethyl succinate | 1. Strong base (e.g., NaOEt) 2. Reduction | Stobbe Condensation | 2-(4-Chlorobenzyl)succinic acid |
| Succinic ester | 1. Base 2. 4-Chlorobenzyl halide | Alkylation | 2-(4-Chlorobenzyl)succinic acid |
| 2-(4-Chlorobenzyl)succinic acid | Acetyl chloride or Acetic anhydride | Dehydration/Cyclization | This compound |
Stereocontrol and Diastereoselective Synthesis Considerations
The synthesis of this compound and its analogues with specific stereochemistry at the C3 position (and potentially at C4 for disubstituted analogues) requires the use of stereoselective synthetic methods.
Chiral auxiliaries offer a powerful strategy to control stereochemistry. wikipedia.org An achiral succinic acid derivative can be attached to a chiral auxiliary, a molecule that is enantiomerically pure. The presence of the chiral auxiliary directs the subsequent alkylation of the succinic moiety, leading to the formation of one diastereomer in excess. After the side chain is installed, the chiral auxiliary can be cleaved to yield the enantiomerically enriched 3-(4-chlorobenzyl)succinic acid, which can then be cyclized to the chiral anhydride. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org
Asymmetric hydrogenation is another key technique. An unsaturated precursor, such as 2-(4-chlorobenzylidene)succinic acid, can be hydrogenated using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. nih.gov This process can lead to the formation of one enantiomer of 2-(4-chlorobenzyl)succinic acid in high enantiomeric excess. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity.
Asymmetric Michael addition reactions can also be employed. mdpi.com For instance, the conjugate addition of a nucleophile to an itaconic acid derivative (a methylene-substituted succinic acid) in the presence of a chiral catalyst can establish the stereocenter at the C3 position. Subsequent chemical transformations can then convert the product into the desired 3-substituted succinic acid.
For the synthesis of diastereomerically enriched 3,4-disubstituted analogues, methods like diastereoselective enolate alkylation or stereocontrolled conjugate additions to substituted maleic anhydrides or maleimides are often utilized. nih.govnih.gov The inherent stereochemistry of a starting material or the directing effect of an existing stereocenter can influence the stereochemical outcome of subsequent reactions.
| Stereoselective Strategy | Precursor Type | Key Transformation | Stereochemical Outcome |
| Chiral Auxiliary | Succinic acid derivative | Diastereoselective alkylation | Enantiomerically enriched product after auxiliary removal |
| Asymmetric Hydrogenation | 2-(4-Chlorobenzylidene)succinic acid | Enantioselective reduction of C=C bond | Enantiomerically enriched product |
| Asymmetric Michael Addition | Itaconic acid derivative | Enantioselective conjugate addition | Enantiomerically enriched product |
Chemical Reactivity and Mechanistic Pathways of Dihydrofuran 2,5 Diones
Ring-Opening Reactions: Nucleophilic Acyl Substitution Pathways
The core reactivity of 3-(4-Chlorobenzyl)dihydrofuran-2,5-dione involves nucleophilic acyl substitution at one of its carbonyl carbons. pearson.commasterorganicchemistry.com This process breaks the anhydride's ring structure and is the fundamental pathway for its reactions with a variety of nucleophiles. libretexts.orguomustansiriyah.edu.iq The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks a carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.combyjus.com Subsequently, the ring opens as the carboxylate group is eliminated, which is then protonated to yield the final product.
Hydrolytic Cleavage and Carboxylic Acid Formation
In the presence of water, this compound undergoes hydrolytic cleavage to form the corresponding dicarboxylic acid, 2-(4-chlorobenzyl)succinic acid. researchgate.netrsc.org This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The process involves the attack of a water molecule on one of the carbonyl carbons, leading to the opening of the five-membered ring. researchgate.net While the hydrolysis of some anhydrides can be slow, it is a fundamental reactivity pathway. nih.gov
Table 1: Hydrolysis of this compound
| Reactant | Nucleophile | Product | Reaction Type |
|---|
Reactions with Alcohols (Alcoholysis) and Amines (Aminolysis)
Similar to hydrolysis, this compound reacts with other nucleophiles such as alcohols and amines.
Alcoholysis : The reaction with an alcohol yields a mixture of two isomeric monoesters. The alcohol's oxygen atom attacks one of the two non-equivalent carbonyl carbons, leading to the formation of an ester and a carboxylic acid functional group within the same molecule. libretexts.orguomustansiriyah.edu.iq
Aminolysis : Amines react readily with the anhydride (B1165640). The reaction with a primary or secondary amine results in the formation of a succinamic acid derivative (an amide-acid). Typically, two equivalents of the amine are used because the carboxylic acid formed in the initial ring-opening step will react with a second molecule of the amine to form an ammonium (B1175870) carboxylate salt. libretexts.org
Detailed mechanistic studies, primarily through computational methods on the parent succinic anhydride, have provided significant insight into the aminolysis pathway. acs.orgresearchgate.net These investigations have explored different potential mechanisms for the reaction between succinic anhydride and an amine, such as methylamine.
The research shows that a concerted mechanism, where the nucleophilic attack and proton transfer occur simultaneously, has a significantly lower activation energy compared to a stepwise addition/elimination mechanism. acs.orgresearchgate.net The presence of a second amine molecule can act as a general base catalyst, facilitating proton transfer and further lowering the energy barrier of the reaction. acs.org Bifunctional acid catalysis has also been investigated, revealing a favorable pathway that involves the formation of an eight-membered ring in the transition state. acs.orgresearchgate.net
Table 2: Comparison of Proposed Aminolysis Mechanisms for Succinic Anhydride
| Mechanism Type | Catalysis | Key Feature | Relative Activation Energy |
|---|---|---|---|
| Stepwise (Addition/Elimination) | Non-catalyzed | Formation of a distinct tetrahedral intermediate | Higher |
| Concerted | Non-catalyzed | Simultaneous bond formation and proton transfer | Lower |
| Concerted | Base-catalyzed (2nd amine molecule) | Asynchronous proton transfer facilitated by the second amine | Lower than non-catalyzed |
Data sourced from computational studies on succinic anhydride. acs.orgresearchgate.net
Thermal Decomposition and Fragmentation Mechanisms
When subjected to high temperatures, substituted dihydrofuran-2,5-diones, like other succinic anhydrides, undergo thermal decomposition. This process involves the fragmentation of the molecule into smaller, more stable components.
Unimolecular Decomposition Pathways of Substituted Succinic Anhydrides
Studies on the gas-phase thermal decomposition of the parent succinic anhydride show that the reaction is complex, yielding products such as carbon monoxide (CO), carbon dioxide (CO₂), and ethylene (B1197577) (C₂H₄). cdnsciencepub.comcdnsciencepub.com The observed product ratios often deviate from simple stoichiometry, suggesting multiple competing reaction pathways, including potential free-radical mechanisms. cdnsciencepub.comcdnsciencepub.com
However, computational studies support a primary unimolecular decomposition pathway that proceeds via a concerted fragmentation mechanism. nih.govacs.org For succinic anhydride, this involves a five-membered transition state that leads directly to the formation of CO, CO₂, and ethylene. acs.org By analogy, the primary thermal decomposition pathway for this compound is expected to involve a similar concerted mechanism, yielding carbon monoxide, carbon dioxide, and 4-chlorostyrene.
Proposed Decomposition: this compound → CO + CO₂ + 4-Chlorostyrene
Kinetic and Thermodynamic Analysis of Fragmentation Processes
Kinetic and thermodynamic analyses of the thermal decomposition of succinic anhydride provide a quantitative framework for understanding the fragmentation of its derivatives. The decomposition is a high-energy process, reflected in the experimentally determined and calculated activation energies.
Computational studies have calculated the energy barrier for the concerted decomposition of succinic anhydride to be approximately 69.6 kcal/mol. nih.govacs.org Experimental studies conducted at temperatures between 625 and 775 K have also determined Arrhenius parameters for the formation of carbon monoxide, the most abundant product at short reaction times. cdnsciencepub.comcdnsciencepub.com
Table 3: Kinetic and Thermodynamic Data for the Decomposition of Succinic Anhydride
| Parameter | Value | Method |
|---|---|---|
| Activation Energy (E) for Concerted Fragmentation | 69.6 kcal/mol | Computational (G2M(CC2) level of theory) nih.govacs.org |
| Activation Energy (E) for CO Formation | 53 kcal/mol | Experimental (Gas-phase pyrolysis) cdnsciencepub.comcdnsciencepub.com |
| Arrhenius Pre-exponential Factor (log A) for CO Formation | 11.6 s⁻¹ | Experimental (Gas-phase pyrolysis) cdnsciencepub.comcdnsciencepub.com |
These data indicate that a significant energy input is required to initiate the fragmentation of the succinic anhydride ring, a characteristic that would also apply to its substituted derivatives like this compound.
Cycloaddition and Condensation Reactions Leading to Diverse Heterocycles
Cycloaddition and condensation reactions of dihydrofuran-2,5-diones are powerful methods for the synthesis of complex heterocyclic molecules. These reactions typically involve the anhydride functionality acting as an electrophile, reacting with various nucleophiles to form new ring systems.
One of the notable reactions of 3-substituted dihydrofuran-2,5-diones is their cycloaddition with Schiff bases (imines) to form 1,3-oxazepine-tetra-one derivatives. Research has shown that compounds like 3-phenyldihydrofuran-2,5-dione react with various Schiff bases, synthesized from aromatic aldehydes and primary aromatic amines, to yield novel disubstituted 1,3-oxazepine-tetra-ones. This transformation is a valuable method for constructing seven-membered heterocyclic rings. The reaction proceeds through a cycloaddition mechanism where the imine nitrogen attacks one of the carbonyl carbons of the anhydride, followed by ring opening and subsequent cyclization to form the oxazepine ring.
The general reaction for the formation of 1,3-oxazepine-tetra-ones from 3-substituted dihydrofuran-2,5-diones and Schiff bases can be summarized as follows:
| Reactant 1 (Anhydride) | Reactant 2 (Schiff Base) | Product |
| 3-Phenyldihydrofuran-2,5-dione | N-Benzylideneaniline | 2,3-Diphenyl-3,4,6,7-tetrahydro-1,3-oxazepine-4,7-dione-2-spiro-3'-dihydrofuran-2',5'-dione |
| 3-Methyldihydrofuran-2,5-dione | N-(4-Methoxybenzylidene)aniline | 2-(4-Methoxyphenyl)-3-phenyl-6-methyl-3,4,6,7-tetrahydro-1,3-oxazepine-4,7-dione |
This table presents examples of reactions with related compounds to illustrate the expected reactivity.
Furthermore, the dihydrofuran-2,5-dione core can be a precursor for the synthesis of other polycyclic systems. For instance, intramolecular Friedel-Crafts reactions of related succinic anhydride derivatives are utilized in the Haworth synthesis to construct polycyclic aromatic hydrocarbons. wikipedia.org This suggests that under appropriate acidic conditions, the 4-chlorobenzyl group in this compound could potentially undergo intramolecular cyclization with the aromatic ring, leading to fused ring systems.
The reactions of dihydrofuran-2,5-diones with imino-derivatives of dihydrofurans represent a more specialized area of their reactivity. Imino-derivatives of dihydrofurans, such as 2-imino-2,5-dihydrofurans, possess a reactive imine functional group that can participate in various chemical transformations. researchgate.netresearchgate.netresearchgate.net
Research on 2-imino-2,5-dihydrofuran-3-carboxamides has shown that these compounds can react with anhydrides like maleic anhydride. researchgate.net In these reactions, the exocyclic imine nitrogen can act as a nucleophile, attacking the anhydride. Following the initial nucleophilic attack and ring opening of the anhydride, subsequent cyclization can lead to the formation of new heterocyclic rings attached to the dihydrofuran core.
For example, the reaction of iminodihydrofuran thiosemicarbazones with maleic anhydride results in the formation of derivatives containing a thiazolidinone ring attached to the dihydrofuran moiety. researchgate.net This highlights the potential for this compound to react with various imino-dihydrofuran derivatives, where the anhydride would serve as the electrophilic partner. The specifics of such reactions, including the resulting structures, would depend on the nature of the imino-dihydrofuran and the reaction conditions.
| Reactant 1 | Reactant 2 | Resulting Moiety |
| Iminodihydrofuran thiosemicarbazone | Maleic Anhydride | Thiazolidinone ring formation |
| 2-Imino-2,5-dihydrofuran | This compound | Potential for N-acylation or more complex cycloadducts |
This table illustrates the types of reactions that can be expected based on the reactivity of related imino-dihydrofurans.
Other Electrophilic and Nucleophilic Transformations on the Dihydrofuran-2,5-dione Core
The dihydrofuran-2,5-dione ring is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of transformations beyond cycloadditions and condensations.
Nucleophilic Transformations:
The primary sites for nucleophilic attack on this compound are the two carbonyl carbons. The anhydride ring can be opened by a wide range of nucleophiles, including water, alcohols, amines, and thiols, to form the corresponding dicarboxylic acid monoesters, monoamides, or monothioesters. The regioselectivity of the nucleophilic attack on unsymmetrical succinic anhydrides is influenced by both electronic and steric factors of the substituent at the 3-position.
Electrophilic Transformations:
While the dihydrofuran-2,5-dione ring itself is electron-deficient and generally not reactive towards electrophiles, the aromatic ring of the 4-chlorobenzyl substituent can undergo electrophilic aromatic substitution. However, a more relevant electrophilic reaction involving the anhydride is the Friedel-Crafts acylation. wikipedia.orglibretexts.orgnih.gov In this reaction, the anhydride, activated by a Lewis acid catalyst such as aluminum chloride, generates an acylium ion electrophile. This electrophile can then react with an aromatic compound.
For instance, succinic anhydride is known to react with arenes in the presence of a Lewis acid to form 4-aryl-4-oxobutanoic acids. wikipedia.org It is plausible that this compound could participate in intermolecular Friedel-Crafts reactions with other aromatic substrates. The reaction would likely proceed via the formation of an acylium ion at one of the carbonyl groups, followed by electrophilic attack on the aromatic ring of the substrate.
| Reaction Type | Reagent | Expected Product Type |
| Friedel-Crafts Acylation | Benzene, AlCl₃ | 2-(4-Chlorobenzyl)-4-oxo-4-phenylbutanoic acid |
| Ring-opening with alcohol | Methanol | 3-(4-Chlorobenzyl)succinic acid monomethyl ester |
| Ring-opening with amine | Aniline | N-Phenyl-2-(4-chlorobenzyl)succinamic acid |
This table provides examples of expected products from other electrophilic and nucleophilic transformations.
Furthermore, if the substituent at the 3-position contains a site of unsaturation, such as an alkenyl group, this double bond can undergo electrophilic addition reactions. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com While the 4-chlorobenzyl group is saturated, this highlights another potential avenue for reactivity in other 3-substituted dihydrofuran-2,5-diones.
Advanced Spectroscopic and X Ray Crystallographic Studies for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and multi-dimensional NMR experiments, a complete picture of the proton and carbon environments and their connectivity can be achieved.
The ¹H NMR spectrum of 3-(4-Chlorobenzyl)dihydrofuran-2,5-dione would provide crucial information about the number of distinct proton environments, their chemical shifts, and their coupling interactions. The expected signals would correspond to the protons on the dihydrofuranone ring and the chlorobenzyl substituent.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-3 | 3.5 - 3.8 | ddd | J(H3-H4a), J(H3-H4b), J(H3-CH2) |
| H-4a, H-4b | 2.8 - 3.2 | m | J(H4a-H4b), J(H4a-H3), J(H4b-H3) |
| -CH₂-Ar | 3.0 - 3.4 | m | J(CH2-H3) |
| Ar-H | 7.2 - 7.4 | d, d | J(ortho), J(meta) |
Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (C2, C5) | 170 - 175 |
| C-3 | 40 - 45 |
| C-4 | 30 - 35 |
| -CH₂-Ar | 35 - 40 |
| Ar-C (quaternary) | 130 - 140 |
| Ar-CH | 128 - 135 |
Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMQC would reveal direct one-bond C-H correlations, while HMBC would show longer-range (2-3 bond) C-H correlations, confirming the link between the chlorobenzyl group and the dihydrofuranone ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of the anhydride (B1165640) and aromatic functionalities.
Expected Vibrational Spectroscopy Data:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| C=O (Anhydride) | 1850-1800, 1780-1740 | 1850-1800, 1780-1740 | Symmetric and asymmetric stretching |
| C-O-C (Anhydride) | 1100 - 1000 | 1100 - 1000 | Stretching |
| C-Cl | 800 - 600 | 800 - 600 | Stretching |
| Aromatic C=C | 1600 - 1450 | 1600 - 1450 | Stretching |
Note: This is a predictive table. Actual values may vary based on the physical state of the sample.
High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₁H₉ClO₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Elucidation
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. An SCXRD study of this compound would provide unequivocal proof of its structure, including the relative stereochemistry at the C3 position and the conformation of the dihydrofuranone ring. The resulting crystal structure would also reveal details about intermolecular interactions and the crystal packing arrangement.
Utilization of Dihydrofuran 2,5 Diones As Synthetic Intermediates
Role in the Synthesis of Complex Organic Molecules
Dihydrofuran-2,5-diones are fundamental synthons for constructing intricate organic molecules, including numerous natural products and pharmaceutically active compounds. researchgate.net The inherent reactivity of the anhydride (B1165640) functionality allows for a variety of transformations, making it a valuable tool for synthetic chemists. The dihydrofuran subunit is a recurring motif in bioactive natural products, underscoring the importance of these intermediates as key "molecular building blocks". researchgate.net
The general strategy involves the ring-opening of the anhydride by nucleophiles, followed by further functionalization to build molecular complexity. This approach has been instrumental in the total synthesis of various complex targets where the dihydrofuran-2,5-dione core is either retained or transformed into another key structural feature.
Table 1: Examples of Dihydrofuran-2,5-dione in Complex Synthesis
| Precursor | Reagents | Product/Intermediate | Application |
| 3-Aryl-dihydrofuran-2,5-dione | 1. Nucleophile (e.g., ROH, RNH₂) 2. Cyclization catalyst | Substituted lactone or lactam | Core of various natural products |
| Dihydrofuran-2,5-dione | Aromatic compound, AlCl₃ | 4-Aryl-4-oxobutanoic acid | Intermediate for γ-aryl-γ-butyrolactones |
| Mucochloric acid | Various nucleophiles | Substituted butenolides | Synthesis of bioactive compounds |
Precursors for Other Important Heterocyclic Systems and Derivatives (e.g., Pyrrole-2,5-diones)
One of the most significant applications of dihydrofuran-2,5-diones is their conversion into other heterocyclic systems. The reaction of these anhydrides with primary amines or ammonia (B1221849) provides a straightforward and high-yielding route to the corresponding N-substituted pyrrole-2,5-diones (maleimides) or the parent pyrrolidine-2,5-dione (succinimide). This transformation is a cornerstone of heterocyclic synthesis.
The mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to a ring-opened amic acid intermediate. Subsequent intramolecular cyclization via dehydration, often promoted by heating or a dehydrating agent, affords the final imide product. This methodology is broadly applicable and allows for the introduction of a wide range of substituents on the nitrogen atom, thereby tuning the properties of the resulting pyrrole-2,5-dione. Research has also explored the synthesis of chiral 3-substituted and 3,4-disubstituted pyrrolidine-2,5-diones from furanone precursors. mdpi.com Furthermore, furan-2(5H)-ones can undergo various ring transformations to yield other complex heterocyclic structures. researchgate.netnih.gov For instance, the reaction of a 2,5-dione generated in situ with hydrazine (B178648) nucleophiles can lead to the formation of stable pyridazinium adducts. researchgate.net
Development of Chiral Building Blocks from Dihydrofuran-2,5-diones
The synthesis of enantiomerically pure compounds is a central goal in modern organic synthesis, particularly for pharmaceutical applications. Dihydrofuran-2,5-diones serve as valuable starting materials for the generation of chiral building blocks. Asymmetric synthesis strategies are employed to introduce chirality, which can then be carried through subsequent transformations.
Methods for achieving enantioselectivity include:
Asymmetric Catalysis: The use of chiral catalysts, such as palladium complexes with chiral phosphoramidite (B1245037) ligands, can facilitate asymmetric Heck reactions on related dihydrofuran systems to create stereogenic centers with high enantioselectivity. organic-chemistry.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the dihydrofuran-2,5-dione precursor can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed later in the synthetic sequence.
Resolution of Racemates: Diastereomeric salt formation with a chiral amine or enzymatic resolution can be used to separate the enantiomers of a racemic dihydrofuran-2,5-dione derivative. For example, racemic cycloadducts can be converted to a mixture of tartrate-derived ketals, which are then separated as diastereomers and hydrolyzed to yield novel chiral synthons. researchgate.net
These chiral synthons are invaluable for the synthesis of optically active drugs and other biologically important molecules where specific stereochemistry is crucial for activity.
Application in the Synthesis of Substituted Aromatics and Biologically Relevant Scaffolds
Dihydrofuran-2,5-diones, particularly succinic anhydride, are effective reagents in Friedel-Crafts acylation reactions to produce substituted aromatic compounds. stackexchange.com In the presence of a Lewis acid catalyst like aluminum chloride, the anhydride reacts with an activated aromatic ring (e.g., anisole) to introduce a 3-carboxypropanoyl group. stackexchange.com The resulting keto-acid is a versatile intermediate that can be further manipulated, for instance, through reduction and cyclization to form fused ring systems common in many biologically active molecules.
The furanone ring itself is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govmdpi.com The versatility of dihydrofuran-2,5-diones allows for the synthesis of diverse libraries of compounds for drug discovery. For example, they are precursors to 2,5-diaryl furans, which are important building blocks for medicinal and optoelectronic materials. nih.govacs.orgchemrxiv.org The synthesis of dihydrofuran-fused quinones, which are biologically interesting compounds, has also been reported. nih.gov
Table 2: Synthesis of Biologically Relevant Scaffolds
| Dihydrofuran-2,5-dione Derivative | Reaction Type | Resulting Scaffold | Biological Relevance |
| Dihydrofuran-2,5-dione | Friedel-Crafts Acylation | Aryl keto-acids | Precursors to polycyclic systems |
| 3-Substituted Dihydrofuran-2,5-dione | Aminolysis/Cyclization | N-Substituted Pyrrole-2,5-diones | Enzyme inhibitors, covalent labels |
| Dihalo-2(5H)-furanones | Nucleophilic Substitution | Substituted Furanones | Anticancer, Antimicrobial agents nih.gov |
| Ether-tethered diiododiyne | Cycloaddition/Coupling/Oxidation | Dihydrofuran-fused quinones | Bioactive compounds nih.gov |
Future Research Directions and Unexplored Avenues in 3 4 Chlorobenzyl Dihydrofuran 2,5 Dione Chemistry
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
The synthesis of dihydrofuran-2,5-dione scaffolds is an area of active research, with significant opportunities for improvement in efficiency, selectivity, and sustainability. While classical methods exist, future work will likely concentrate on advanced catalytic systems that offer milder reaction conditions and greater control over stereochemistry.
Key areas for future investigation include:
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for various cycloaddition reactions to form heterocyclic systems. nih.gov Research into NHC-catalyzed annulation reactions involving suitable precursors could provide a metal-free, highly enantioselective route to 3-(4-chlorobenzyl)dihydrofuran-2,5-dione and its derivatives.
Transition Metal Catalysis: Catalysts based on metals like ruthenium, gold, and palladium have proven effective in the synthesis of substituted furans. nih.govorganic-chemistry.org Future studies could explore the application of ruthenium-catalyzed ring-closing metathesis or palladium-catalyzed Heck couplings to construct the dihydrofurandione core with the chlorobenzyl substituent. organic-chemistry.org
Biocatalysis: The use of enzymes for asymmetric synthesis offers high selectivity under environmentally benign conditions. Investigating enzymes that can catalyze the key bond-forming reactions in the synthesis of the target molecule could lead to highly efficient and sustainable manufacturing processes.
Green Chemistry Approaches: A significant push towards sustainability involves the use of greener solvents, such as water, and developing catalytic systems that are recoverable and reusable. iau.ir Research focusing on adapting existing synthetic routes or developing new ones in aqueous media would be a major step forward.
Table 1: Potential Catalytic Systems for Future Investigation
| Catalyst Type | Specific Examples | Potential Advantages |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Metal-free, high enantioselectivity, mild conditions |
| Transition Metals | Ruthenium, Palladium, Gold Complexes | High efficiency, diverse reaction pathways (e.g., RCM, Heck) |
| Biocatalysts | Lipases, Esterases | High stereoselectivity, environmentally friendly, mild conditions |
Exploration of Under-Investigated Reaction Pathways and Novel Transformations
The reactivity of the dihydrofuran-2,5-dione core in this compound is not fully explored. The anhydride (B1165640) moiety and the activated methylene (B1212753) group offer multiple sites for chemical modification, opening avenues for novel transformations.
Future research could focus on:
Ring-Opening Reactions: The anhydride ring is susceptible to nucleophilic attack. Systematic studies with a wide range of nucleophiles (alcohols, amines, thiols) could yield a library of functionalized succinic acid derivatives, which may serve as valuable building blocks for pharmaceuticals or polymers.
Cascade and Multicomponent Reactions (MCRs): Designing one-pot syntheses that involve this compound as a key component can rapidly generate molecular complexity. frontiersin.org For instance, cascade reactions involving initial ring-opening followed by an intramolecular cyclization could lead to novel polycyclic heterocyclic systems.
[3+2] and [4+2] Cycloaddition Reactions: The double bond within the dihydrofuranone ring could potentially act as a dienophile or dipolarophile in cycloaddition reactions, providing access to complex fused-ring systems that would be difficult to synthesize otherwise.
Functionalization of the Benzyl Group: The chlorobenzyl moiety can be modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. This would allow for the fine-tuning of the molecule's electronic and steric properties.
Integration of Advanced Computational Modeling for Predictive Chemical Research
Computational chemistry offers powerful tools to accelerate the discovery and development process by providing insights into reaction mechanisms, predicting properties, and guiding experimental design.
Key applications for future research include:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways and transition states, helping to elucidate the mechanisms of known and novel transformations. frontiersin.orgacs.org This understanding can guide the optimization of reaction conditions, such as catalyst choice and temperature, to improve yields and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational landscape of this compound and its derivatives. In the context of drug design, these simulations can predict how molecules interact with biological targets like proteins. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.gov This allows for the early-stage filtering of compounds with unfavorable profiles, saving time and resources in the drug discovery pipeline.
Table 2: Computational Tools for Advancing Research
| Computational Method | Application Area | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction kinetics, electronic properties |
| Molecular Dynamics (MD) | Conformational Analysis, Binding Studies | Molecular flexibility, binding affinities, interaction modes |
| ADMET Modeling | Drug Discovery | Bioavailability, toxicity profiles, metabolic stability |
Design and Synthesis of New Functionalized Dihydrofuran-2,5-diones with Tailored Reactivity
The modular nature of the this compound structure makes it an excellent scaffold for creating new functionalized molecules with tailored properties. By strategically introducing different functional groups, its reactivity, solubility, and biological activity can be systematically altered.
Future synthetic targets could include:
Substitution on the Aromatic Ring: Replacing the chlorine atom with other electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule. This could influence its reactivity in subsequent transformations or its interaction with biological targets.
Modification of the Dihydrofuranone Core: Introducing substituents at the C4 position of the dihydrofuranone ring would create additional stereocenters and opportunities for further functionalization.
Hybrid Molecules: Covalently linking the this compound scaffold to other pharmacophores or functional moieties could lead to hybrid molecules with novel or enhanced properties. For example, creating conjugates with fluorescent dyes could enable their use as chemical probes. frontiersin.org
These strategic modifications will pave the way for developing a new generation of dihydrofuran-2,5-diones with precisely controlled chemical and physical properties for a range of potential applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Chlorobenzyl)dihydrofuran-2,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization or nucleophilic substitution reactions. For example, analogous dihydrofuran derivatives (e.g., brominated or silicon-containing variants) are synthesized using anhydride intermediates and Friedel-Crafts alkylation to introduce substituents . Key variables include solvent polarity (e.g., dichloromethane for anhydride activation) and temperature (60–80°C for cyclization). Yield optimization often requires stoichiometric control of the 4-chlorobenzyl halide precursor and catalytic Lewis acids (e.g., AlCl₃). Purity is confirmed via HPLC with C18 columns and UV detection (λ = 254 nm).
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related dihydrofuran derivatives (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran), single-crystal diffraction data reveal bond angles, torsion angles, and non-covalent interactions (e.g., Br⋯Br contacts) . NMR (¹H/¹³C) is used for preliminary analysis: the dihydrofuran ring protons typically resonate at δ 3.5–4.5 ppm, while aromatic protons from the 4-chlorobenzyl group appear at δ 7.2–7.8 ppm. IR spectroscopy confirms the anhydride C=O stretch (~1770 cm⁻¹).
Q. What are the key reactivity trends of this compound under standard laboratory conditions?
- Methodological Answer : The anhydride ring undergoes nucleophilic ring-opening reactions. For example, silicon-functionalized analogs (e.g., 3-(triethoxysilyl)propyl derivatives) react with amines or alcohols to form esters or amides . Hydrolysis in aqueous media generates the corresponding dicarboxylic acid. Stability studies in solvents like THF or DMSO show minimal decomposition over 24 hours at room temperature, but prolonged exposure to moisture accelerates degradation.
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity in substituent placement is influenced by steric and electronic factors. For example, in chlorobenzo[b]thiophene-containing dihydrofurans, electron-withdrawing groups (e.g., -Cl) direct electrophilic attacks to meta positions . Computational tools (DFT calculations) predict reactive sites, while experimental validation uses isotopic labeling (e.g., deuterated analogs) to track reaction pathways.
Q. What are the stability profiles of this compound in aqueous vs. non-polar environments?
- Methodological Answer : Stability assays in water (pH 7.4 buffer) show a half-life of <6 hours due to hydrolysis, while in non-polar solvents (e.g., hexane), degradation is negligible over 72 hours . Kinetic studies use HPLC-MS to monitor hydrolysis products (e.g., dicarboxylic acid). Thermodynamic parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots at 25–60°C.
Q. How do steric effects from the 4-chlorobenzyl group influence intermolecular interactions in crystal packing?
- Methodological Answer : Comparative crystallographic data for brominated dihydrofurans reveal that bulky substituents (e.g., phenyl groups) induce C–H⋯H or halogen bonding, affecting lattice symmetry . For 3-(4-chlorobenzyl) derivatives, Cl⋯π interactions may dominate, as seen in chlorophenyl-containing compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) . Hirshfeld surface analysis quantifies these interactions.
Q. How can contradictory literature data on dihydrofuran derivative reactivity be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, silicon-containing dihydrofurans show divergent reactivity in polar aprotic vs. protic solvents . Systematic studies using Design of Experiments (DoE) frameworks isolate variables. Meta-analyses of published datasets (e.g., reaction yields, activation energies) identify outliers and establish consensus trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
